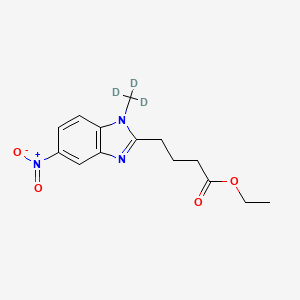

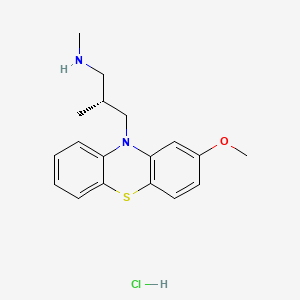

Norlevo Mepromazine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

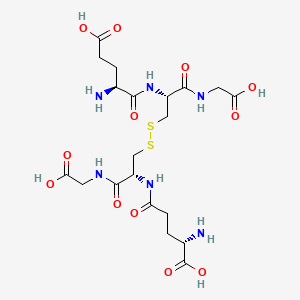

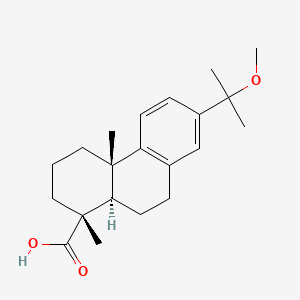

Norlevo Mepromazine Hydrochloride is a compound with the molecular formula C18H23ClN2OS . It is also known by other names such as N-Demethyllevomepromazine Hydrochloride and (2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride . It is used as an oral emergency contraceptive .

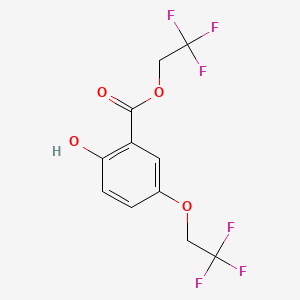

Molecular Structure Analysis

The molecular structure of this compound can be represented by the following InChI string:InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 . The molecular weight of the compound is 350.9 g/mol . Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 350.1219622 g/mol .Applications De Recherche Scientifique

Given the absence of specific information on "Norlevo Mepromazine Hydrochloride," I will provide an overview of the scientific research applications related to Mepromazine (as a representative of phenothiazines) and its potential implications in various fields based on available literature on similar compounds.

Mepromazine and Phenothiazines in Research

Neuroscience and Psychopharmacology : Phenothiazines, including Mepromazine, have been extensively studied for their antipsychotic properties. These compounds are known to block dopamine receptors in the brain, which can be useful for treating conditions like schizophrenia and bipolar disorder. Research into these drugs has provided insights into the neurotransmitter systems involved in psychiatric disorders (Girgis, Zoghbi, Javitt, & Lieberman, 2019).

Antimicrobial and Antiviral Research : Recent studies have explored the potential antiviral and antimicrobial activities of phenothiazines, suggesting that these drugs could inhibit viral replication and bacterial growth. This research avenue could lead to the development of new therapies for infectious diseases, highlighting the versatility of phenothiazines beyond their psychiatric applications (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Cancer Research : Phenothiazines have also shown promise in cancer research, with some studies indicating that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and have potential as adjuvant therapy in cancer treatment. This research suggests a potential role for phenothiazines, including compounds like Mepromazine, in oncology (Otręba & Kośmider, 2020).

Mécanisme D'action

Target of Action

Norlevo Mepromazine Hydrochloride, also known as Levomepromazine, is a phenothiazine neuroleptic drug . It primarily targets dopamine receptors in the brain, particularly D2 and D3 receptors . It also interacts with 5-HT2 receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

Levomepromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . By blocking these receptors, it prevents them from becoming over-stimulated, thereby helping to control psychotic illnesses . In addition, its binding to 5-HT2 receptors may also play a role .

Biochemical Pathways

It is known that the drug’s action on dopamine and 5-ht2 receptors can influence several neurotransmitter systems and thus affect various biochemical pathways .

Pharmacokinetics

Levomepromazine has a bioavailability of approximately 50-60% . It is metabolized in the liver and has an elimination half-life of about 20 hours . The drug is excreted in feces and urine, with only 1% of the drug excreted unchanged . These ADME properties impact the drug’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Levomepromazine’s action include the regulation of mood, behavior, and cognition due to its antagonistic effects on dopamine and 5-HT2 receptors . It is used to manage schizophrenia and manic phases of bipolar disorder . It also has strong analgesic, hypnotic, and antiemetic properties .

Action Environment

The action, efficacy, and stability of Levomepromazine can be influenced by various environmental factors. For instance, patients with certain cardiovascular diseases or severe hepatic impairment and/or renal impairment need careful monitoring due to the risk of accumulation . Furthermore, the drug’s effects can be influenced by the patient’s metabolic state and other concurrent medications .

Analyse Biochimique

Biochemical Properties

It is known that it interacts with a variety of enzymes and proteins . The nature of these interactions is complex and may involve binding to these biomolecules, potentially influencing their function and the biochemical reactions they are involved in.

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Norlevo Mepromazine Hydrochloride is not completely understood. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

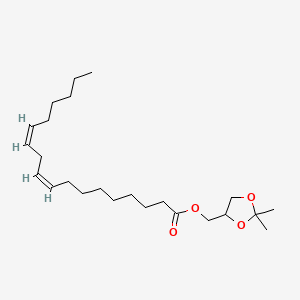

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHLCFVEORDPG-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721479 |

Source

|

| Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61733-92-4 |

Source

|

| Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)